1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Nucleophilic substitution: The synthesis involves a one-step reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues via nucleophilic substitution.
Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other piperazine derivatives:
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: This compound also exhibits high affinity for sigma receptors and is studied for its potential as a cocaine antagonist.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of equilibrative nucleoside transporters.
Properties
Molecular Formula |
C16H21FN2O2 |
---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)16(21)19-8-6-18(7-9-19)15-5-4-13(12(3)20)10-14(15)17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
KRGSWHIZBZOBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Origin of Product |
United States |
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